molecular formula C20H35ClN2O2 B13800492 o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride CAS No. 78109-80-5

o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride

Cat. No.: B13800492
CAS No.: 78109-80-5
M. Wt: 371.0 g/mol
InChI Key: BTDBZXKNUXQXDF-UHFFFAOYSA-N
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Description

o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride (CAS: 78109-80-5) is a benzamide derivative with a molecular formula of C₂₀H₃₄N₂O₂·HCl and a molecular weight of 371.02 g/mol . It is characterized by an o-butoxy substituent on the benzamide core and a 5-(diethylamino)-2-pentyl side chain. Acute toxicity studies in mice report a subcutaneous LD₅₀ of 130 mg/kg, indicating moderate toxicity .

Properties

CAS No.

78109-80-5

Molecular Formula

C20H35ClN2O2

Molecular Weight

371.0 g/mol

IUPAC Name

4-[(2-butoxybenzoyl)amino]pentyl-diethylazanium;chloride

InChI

InChI=1S/C20H34N2O2.ClH/c1-5-8-16-24-19-14-10-9-13-18(19)20(23)21-17(4)12-11-15-22(6-2)7-3;/h9-10,13-14,17H,5-8,11-12,15-16H2,1-4H3,(H,21,23);1H

InChI Key

BTDBZXKNUXQXDF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC(C)CCC[NH+](CC)CC.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride generally involves:

  • Formation of the benzamide core with the ortho-butoxy substitution.
  • Introduction of the pentyl chain bearing the diethylamino group.
  • Conversion to the hydrochloride salt for stability and handling.

This multi-step synthesis requires precise control of reaction parameters such as temperature, solvent, reagent stoichiometry, and purification techniques to optimize yield and purity.

Stepwise Synthetic Route

Based on the available data and analogous benzamide syntheses, the preparation can be divided into the following key steps:

Step Description Typical Conditions/Notes
1 Synthesis of o-butoxybenzoic acid or derivative Alkylation of 2-hydroxybenzoic acid with butyl halide under basic conditions
2 Activation of carboxylic acid to benzoyl chloride or anhydride Use of thionyl chloride or oxalyl chloride in inert solvent (e.g., dichloromethane)
3 Coupling with 5-(diethylamino)-2-pentylamine Amide bond formation under controlled temperature, often in presence of base like triethylamine
4 Formation of hydrochloride salt Treatment with HCl gas or HCl in anhydrous solvent to precipitate the hydrochloride salt
5 Purification Recrystallization from suitable solvents such as ethanol or ethyl acetate to obtain pure crystalline product

This sequence aligns with typical benzamide synthesis protocols and is supported by the product description from VulcanChem, which emphasizes multi-step synthesis with controlled reaction conditions.

Reagents and Solvents

  • Starting materials: 2-hydroxybenzoic acid derivatives, butyl halides, 5-(diethylamino)-2-pentylamine.
  • Activating agents: Thionyl chloride, oxalyl chloride.
  • Bases: Triethylamine or other organic bases to neutralize HCl formed during coupling.
  • Solvents: Dichloromethane, toluene, ethanol, ethyl acetate.
  • Acid for salt formation: Anhydrous hydrogen chloride or HCl in ether.

The choice of solvents and reagents is critical for reaction efficiency and product purity.

Supporting Research and Analogous Synthetic Insights

While direct detailed procedures for this exact compound are limited in public literature, extensive research on benzamide derivatives provides valuable insights:

  • Benzamide derivatives with alkoxy substitutions and alkylamine side chains are commonly synthesized via amide coupling reactions using activated carboxylic acid derivatives and amines.
  • Analogous compounds have been prepared by refluxing benzoyl chlorides with amines in inert solvents, followed by salt formation with mineral acids such as hydrochloric acid.
  • Hydrochloride salt formation enhances compound stability and facilitates crystallization, which is a standard practice in pharmaceutical intermediate preparation.
  • Purification by recrystallization from alcohols or ethyl acetate is widely used to achieve high purity.

These general synthetic principles are applicable and have been adapted for the preparation of this compound.

Data Table: Summary of Preparation Conditions

Parameter Typical Value/Condition Comments
Alkylation temperature 50–80 °C For butoxy substitution
Acid activation reagent Thionyl chloride (SOCl2) or oxalyl chloride Anhydrous conditions preferred
Coupling solvent Dichloromethane, toluene Dry and inert atmosphere recommended
Coupling temperature 0–25 °C initially, then room temperature To control reaction rate and side reactions
Base used Triethylamine Neutralizes HCl formed
Salt formation Anhydrous HCl gas or HCl in ether Produces hydrochloride salt
Purification solvent Ethanol, ethyl acetate Recrystallization for purity
Yield Variable, typically moderate to high (50–85%) Dependent on reaction optimization

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Concentrated HCl (6M) at reflux cleaves the amide bond, yielding 2-butoxybenzoic acid and 5-(diethylamino)-2-pentylamine hydrochloride :

    Benzamide+H2OHCl Benzoic acid+Amine hydrochloride\text{Benzamide}+\text{H}_2\text{O}\xrightarrow{\text{HCl }}\text{Benzoic acid}+\text{Amine hydrochloride}
  • Basic Hydrolysis :
    NaOH (2M) at 100°C produces the sodium salt of 2-butoxybenzoic acid and free amine .

Stability Note : The diethylamino group’s electron-donating effects reduce hydrolysis rates compared to unsubstituted benzamides .

Salt Formation and Acid-Base Behavior

The compound exists as a hydrochloride salt due to protonation of the tertiary amine:

Free base+HClHydrochloride salt\text{Free base}+\text{HCl}\rightarrow \text{Hydrochloride salt}

  • pKa Considerations :
    The diethylamino group has a pKa ≈ 9–10 , making it protonated at physiological pH. This enhances water solubility and stability .

Table 2: pH-Dependent Solubility

pHSolubility (mg/mL)Dominant Form
<2120Protonated amine
7.425Partially protonated
>105Free base

Oxidation and Stability

  • Oxidative Degradation :
    The butoxy group is susceptible to oxidation by agents like H₂O₂ or KMnO₄, forming 2-hydroxybenzoic acid derivatives.

  • Thermal Stability :
    Decomposition occurs above 200°C, with the hydrochloride salt showing greater thermal stability than the free base .

Functional Group Reactivity

  • Diethylamino Group :
    Acts as a Lewis base, forming complexes with metal ions (e.g., Cu²⁺, Fe³⁺).

  • Butoxy Group :
    Resists nucleophilic substitution under mild conditions but undergoes cleavage with HI (48%) at 120°C .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride may act as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for cancer therapy . The specific mechanism by which this compound exerts its effects on HDAC activity requires further investigation, but preliminary data suggest it could be effective against various solid tumors.

Neurological Applications

Given its structural characteristics, this compound may also have implications in treating neurological disorders. Compounds with similar amine functionalities have been studied for their neuroprotective properties and potential to modulate neurotransmitter systems . The diethylamino group is particularly noteworthy as it may enhance blood-brain barrier permeability, allowing for effective central nervous system targeting.

Topical Formulations

The application of this compound in dermatological formulations is of significant interest due to its potential for enhancing skin penetration and bioavailability of active ingredients. The compound's lipophilicity may facilitate its incorporation into topical creams and gels aimed at treating skin conditions such as psoriasis or eczema .

Safety and Efficacy Studies

Before introduction into the market, any new cosmetic or dermatological formulation containing this compound would undergo rigorous safety and efficacy testing. Studies would typically include in vivo assessments to evaluate skin irritation and systemic absorption, ensuring compliance with regulatory standards .

Mechanistic Studies

This compound can serve as a valuable research tool for studying cellular mechanisms of drug action. Its unique structure allows researchers to explore interactions with various biological targets, including receptors and enzymes involved in signal transduction pathways .

High-Throughput Screening

The compound's derivatives may be utilized in high-throughput screening assays to identify novel therapeutic agents against specific biological targets, particularly in cancer research where rapid identification of effective compounds is crucial .

Data Tables

Application AreaPotential UsesResearch Findings
Medicinal ChemistryAnticancer agentsInhibitors of histone deacetylases; apoptosis induction
Neurological ApplicationsNeuroprotective agentsModulation of neurotransmitter systems; blood-brain barrier permeability
Dermatological ApplicationsTopical formulations for skin conditionsEnhanced skin penetration; safety assessments required
Research ToolMechanistic studies; high-throughput screeningExploration of biological interactions; rapid identification of compounds

Case Studies

  • Histone Deacetylase Inhibition : A study demonstrated that benzamide derivatives significantly inhibited HDAC activity in vitro, leading to reduced proliferation of cancer cell lines. Future studies are needed to evaluate the specific role of this compound within this context.
  • Topical Formulation Development : In a comparative study on various topical agents, formulations containing similar compounds showed improved bioavailability and therapeutic efficacy in treating inflammatory skin conditions compared to standard treatments.
  • Neuroprotective Effects : Research indicated that compounds with structural similarities exhibited significant neuroprotective effects in animal models of neurodegenerative diseases, suggesting potential applications for this compound.

Mechanism of Action

The mechanism of action of o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Analogues

Structural and Functional Differences

The pharmacological activity of benzamide derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents Molecular Weight (g/mol) LD₅₀ (Subcutaneous, Mice) Membrane Stabilization Efficiency (100 mg/L) Primary Applications
o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide HCl o-butoxy, 5-(diethylamino)-2-pentyl 371.02 130 mg/kg 99.90% Antiarrhythmic, local anesthetic
Procainamide HCl 4-amino, N-[2-(diethylamino)ethyl] 271.79 Not reported 99.70% Antiarrhythmic
Metoclopramide HCl 4-amino-5-chloro-2-methoxy, N-[2-(diethylamino)ethyl] 354.30 Not reported Not studied Prokinetic, antiemetic
(±)-N-[5-(diethylamino)-1-(4-methoxyphenyl)pentyl]-4-nitrobenzamide HCl 4-nitro, 4-methoxyphenyl, 5-(diethylamino)pentyl ~450 (estimated) Not reported Not studied Antifibrillatory
Tiapride HCl 2-methoxy-5-(methylsulfonyl), N-[2-(diethylamino)ethyl] 328.88 Not reported Not studied Antipsychotic, movement disorders

Key Findings

Efficacy in Membrane Stabilization
  • Target Compound : Demonstrates 99.90% membrane stabilization efficiency at 100 mg/L, outperforming procainamide (99.70%) and amiodarone (data incomplete) . The o-butoxy group likely enhances lipophilicity, improving interaction with cellular membranes.
  • Procainamide : Lower efficacy (99.70%) may correlate with its smaller molecular size and lack of bulky substituents, reducing membrane penetration .
Antifibrillatory Activity
  • The (±)-N-[5-(diethylamino)-1-(4-methoxyphenyl)pentyl]-4-nitrobenzamide HCl exhibits potency comparable to nibentan, a known antifibrillatory agent . The nitro and methoxyphenyl groups may enhance electron-withdrawing effects, stabilizing ion channel interactions. In contrast, the target compound’s o-butoxy group could prolong duration of action due to slower metabolic clearance .
Toxicity Profile
  • The target compound’s LD₅₀ of 130 mg/kg suggests moderate toxicity, though comparative data for analogues like procainamide and metoclopramide are lacking.

Structural Insights

  • Diethylamino Side Chains: Present in all compounds, this moiety is critical for cationic interaction with ion channels. The target compound’s elongated pentyl chain may enhance binding affinity compared to procainamide’s shorter ethyl chain .
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in ’s compound) increase electrophilicity, enhancing ion channel blockade.

Biological Activity

o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride is a compound that belongs to the class of benzamide derivatives, which are recognized for their diverse pharmacological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H26_{26}ClN2_2O2_2. The compound features a benzamide backbone with a butoxy group and a diethylamino side chain, which contribute to its biological activity.

Benzamide derivatives often exhibit their pharmacological effects through various mechanisms, including:

  • Receptor Modulation : Many benzamide compounds act as agonists or antagonists at specific receptors. For instance, some derivatives have shown selective binding to serotonin receptors, influencing gastrointestinal motility and potentially offering therapeutic benefits for disorders such as irritable bowel syndrome (IBS) .
  • Antimicrobial Activity : Research has indicated that certain benzamide derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is often assessed using minimum inhibitory concentration (MIC) assays .
  • Antitumor Effects : Some studies have reported that benzamide analogs can inhibit tumor cell invasion by targeting enzymes involved in extracellular matrix degradation, such as heparanase .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzamide derivatives, including those structurally related to this compound. The results are summarized in the following table:

Compound NameMIC (µg/mL)Target Organism
Compound A25Klebsiella pneumoniae
Compound B50Staphylococcus aureus
o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamideTBDTBD

Note: Specific MIC values for this compound were not available in the reviewed literature.

Case Studies

  • Gastrointestinal Motility : In a clinical trial involving conscious dogs, a benzamide derivative was tested for its effects on gastrointestinal motility. The study demonstrated significant prokinetic activity, suggesting potential applications in treating gastrointestinal disorders .
  • Antitumor Activity : A novel class of benzamide derivatives was found to inhibit heparanase activity effectively. This inhibition correlated with reduced tumor cell invasion in vitro, indicating a promising avenue for cancer therapy .

Q & A

Q. What synthetic methodologies are recommended for the preparation of o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of benzamide derivatives typically involves coupling a carboxylic acid derivative (e.g., acid chloride) with an amine-containing side chain. For example, intermediate preparation may require refluxing substituted benzoic acids with reagents like oxalyl chloride in 1,2-dichloroethane under nitrogen, followed by amidation with a diethylamino-substituted alkylamine (e.g., 5-(diethylamino)-2-pentylamine) in the presence of a base such as pyridine . Optimization includes controlling reaction temperature (e.g., 80°C for activation), solvent selection (THF or DCM for solubility), and stoichiometric ratios (1.2:1 acyl chloride to amine). Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the o-butoxy group (δ ~1.0–1.6 ppm for butyl CH2_2), diethylamino protons (δ ~2.5–3.0 ppm), and benzamide carbonyl (δ ~165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% by area normalization) using a C18 column and acetonitrile/water mobile phase .
  • Melting Point Analysis : Consistency with literature values (e.g., 165–173°C for related benzamide hydrochlorides) ensures crystallinity and salt formation .

Advanced Research Questions

Q. How can computational approaches like the direct difference method elucidate the molecular interaction mechanisms of this compound with biological targets?

  • Methodological Answer : The direct difference method (Boys-Bernardi counterpoise correction) minimizes basis set superposition errors (BSSE) in quantum mechanical calculations, enabling precise estimation of interaction energies between the compound and target proteins (e.g., GroEL/ES chaperones or neurotransmitter receptors). For example, molecular docking followed by energy decomposition analysis can identify key residues (e.g., hydrophobic pockets accommodating the butoxy group or hydrogen bonds with the benzamide carbonyl) . Density Functional Theory (DFT) optimizes geometries, while Molecular Dynamics (MD) simulations assess stability in solvated environments .

Q. How should researchers resolve contradictions in bioactivity data across studies involving structurally similar benzamide derivatives?

  • Methodological Answer :
  • Control Standardization : Use DMSO as a negative control and reference inhibitors (e.g., niclosamide for antimicrobial assays) to calibrate experimental conditions .
  • Batch-to-Batch Variability : Compare purity (via HPLC) and salt form (e.g., hydrochloride vs. freebase) across synthetic batches, as impurities or counterion differences can alter activity .
  • Assay Replication : Perform dose-response curves in triplicate across multiple cell lines or enzymatic systems to validate IC50_{50} values. For example, discrepancies in antimicrobial activity may arise from biofilm vs. planktonic culture conditions .

Q. What strategies are effective in determining the stability and degradation pathways of this compound under varying experimental conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (acidic/basic pH) to simulate stress. Monitor degradation via LC-MS to identify products (e.g., hydrolysis of the benzamide bond or oxidation of the diethylamino group) .
  • Storage Optimization : Store as a solid at –20°C under inert gas (N2_2) to prevent hygroscopic degradation. Use non-combustible silica gel desiccants to maintain stability .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :
  • Substituent Variation : Replace the o-butoxy group with methoxy or hydroxy groups to modulate lipophilicity (logP) and blood-brain barrier permeability .
  • Side Chain Modification : Introduce branched alkyl chains (e.g., isopropyl instead of pentyl) to enhance metabolic stability against cytochrome P450 enzymes.
  • In Silico Predictors : Tools like SwissADME predict absorption and toxicity profiles. For example, reducing molecular weight (<500 Da) and optimizing topological polar surface area (TPSA < 140 Ų) improve oral bioavailability .

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